3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid
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Overview
Description
The compound "3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid" is a synthetic chemical of interest due to its unique structural and chemical properties. Though specific studies on this exact compound are limited, related benzoic acid derivatives have been synthesized and studied for various applications, excluding drug usage and side effects as per your request.
Synthesis Analysis
The synthesis of benzoic acid derivatives typically involves multi-step chemical reactions, including amidation, esterification, and functional group transformations. For example, derivatives similar to the compound of interest have been synthesized from phenoxy or phenylacetyl chloride and anthranilic acid derivatives, showing potential as enzyme inhibitors due to their structure-activity relationships (Daidone et al., 1995).
Molecular Structure Analysis
Benzoic acid derivatives exhibit diverse molecular structures, often featuring planar or nearly planar configurations. For instance, studies have shown how the molecular structure impacts their physical and chemical properties, such as hydrogen bonding and stacking interactions (Kosma et al., 2012).
Chemical Reactions and Properties
Benzoic acid derivatives undergo various chemical reactions, including esterification, amidation, and coupling reactions. These reactions are crucial for modifying the chemical and physical properties of the compounds for specific applications (Baul et al., 2009).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, such as solubility, melting point, and crystal structure, depend on their molecular structure and substituents. Studies have characterized these properties using various analytical techniques, contributing to understanding the compound's behavior under different conditions (Weissflog et al., 1996).
Chemical Properties Analysis
The chemical properties, such as acidity, reactivity, and stability, of benzoic acid derivatives are influenced by their structural features. Research has explored how different substituents affect the reactivity and potential applications of these compounds, guiding their use in various fields (Avdeenko et al., 2012).
properties
IUPAC Name |
3-[[2-[4-(2-methylbutan-2-yl)phenoxy]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-20(2,3)15-8-10-17(11-9-15)25-13-18(22)21-16-7-5-6-14(12-16)19(23)24/h5-12H,4,13H2,1-3H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKSMWOYLWTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356989 |
Source
|
Record name | AN-979/41972054 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid | |
CAS RN |
649773-66-0 |
Source
|
Record name | AN-979/41972054 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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